Product packaging for 5-Acetyl-2,2'-bipyridine(Cat. No.:CAS No. 338463-40-4)

5-Acetyl-2,2'-bipyridine

Cat. No.: B2820505
CAS No.: 338463-40-4
M. Wt: 198.225
InChI Key: GINKZMZGJWSJJG-UHFFFAOYSA-N
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Description

5-Acetyl-2,2'-bipyridine is a monosubstituted derivative of 2,2'-bipyridine, a quintessential chelating ligand in coordination chemistry and materials science . The acetyl group at the 5-position provides a reactive handle for further synthetic modification, allowing researchers to covalently tether this ligand to polymers, biological molecules, or other functional units, thereby creating sophisticated metallo-organic hybrids . This functionalization is crucial in supramolecular chemistry, where this compound can serve as a precursor for building blocks in the construction of molecular assemblies and metal-organic frameworks (MOFs). Its primary research value lies in its ability to form stable complexes with a wide range of transition metals, including ruthenium, iron, and iridium . These complexes are extensively investigated for their photophysical and electrochemical properties. The metal-to-ligand charge transfer (MLCT) characteristics of such complexes make them strong candidates for applications in dye-sensitized solar cells (DSSCs), as photosensitizers, and as emitters in organic light-emitting diodes (OLEDs) . Furthermore, the acetyl functional group can be involved in the design of enzyme inhibitors, as the bipyridine moiety can chelate catalytic metal ions in metalloenzymes, such as histone demethylases . The mechanism of action in catalytic or photochemical applications typically involves the this compound ligand coordinating to a metal center, modulating its electronic properties, and facilitating electron transfer processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B2820505 5-Acetyl-2,2'-bipyridine CAS No. 338463-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-pyridin-2-ylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINKZMZGJWSJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of 5 Acetyl 2,2 Bipyridine and Its Metal Complexes

Chelating Ligand Properties of 5-Acetyl-2,2'-bipyridine

This compound functions as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atoms of its two pyridine (B92270) rings to form a stable five-membered chelate ring. nih.govwikipedia.org The fundamental chelating nature is analogous to that of the parent 2,2'-bipyridine (B1663995), a ligand renowned for its robust redox stability and ease of functionalization. researchgate.net

Furthermore, the acetyl group introduces a potential site for further reactivity and intermolecular interactions. The carbonyl oxygen can participate in hydrogen bonding or act as an additional, albeit weaker, coordination site in some systems, potentially leading to the formation of polynuclear or supramolecular structures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Complexes with First-Row Transition Metals (e.g., Co(II), Cu(II), Ni(II), Mn(II), Zn(II))

Complexes of first-row transition metals with bipyridine-type ligands are well-documented. wikipedia.org While specific studies on this compound complexes with all the listed metals are not extensively detailed in the provided search results, the synthesis and characterization of related structures provide valuable insights. For instance, studies on mixed-ligand complexes involving 2,2'-bipyridine and other ligands with first-row transition metals like Mn(II), Co(II), Ni(II), and Cu(II) have been reported, often resulting in octahedral or square-planar geometries. scirp.orgurfu.rubohrium.com

The characterization of these complexes often reveals key spectroscopic features. In IR spectra, a shift in the C=N stretching vibration of the pyridine ring upon coordination is typically observed. UV-visible spectra of these complexes are often dominated by metal-to-ligand charge transfer (MLCT) bands, which are characteristic of bipyridine complexes. wikipedia.org Magnetic susceptibility measurements can be used to determine the spin state of the metal ion.

Metal IonTypical Coordination GeometrySpectroscopic Features
Co(II)OctahedralVisible d-d transitions, shifts in IR C=N stretch
Cu(II)Distorted Octahedral/Square PlanarBroad d-d transitions, EPR active
Ni(II)OctahedralMultiple d-d transitions in the visible region
Mn(II)Octahedral (often high-spin)Weak d-d transitions, EPR active
Zn(II)Octahedral/TetrahedralDiamagnetic, characterized by NMR and X-ray

Complexes with Second and Third-Row Transition Metals (e.g., Pd(II), Pt(II), Re(I), Os(II))

The coordination chemistry of this compound with heavier transition metals has been explored, leading to complexes with interesting photophysical and electrochemical properties.

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with bipyridine ligands typically adopt a square-planar geometry. rsc.orgnih.gov The synthesis of such complexes often involves the reaction of the ligand with a precursor like K₂[PdCl₄] or K₂[PtCl₄]. rsc.org Single-crystal X-ray diffraction has been instrumental in confirming the square-planar coordination environment in related complexes. rsc.orgmdpi.com The electronic properties of these complexes can be tuned by the substituents on the bipyridine ligand, which affects their absorption and emission spectra. mdpi.com

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with diimine ligands like 2,2'-bipyridine are well-known for their rich photophysical and electrochemical properties. A study on a related acetyl complex, fac-[Re(bpy)(CO)₃(COCH₃)], revealed insights into its geometrical and electronic structure. Infrared spectroelectrochemistry showed that upon one-electron reduction, the electron occupies a π* orbital of the bipyridine ligand with minimal participation from the acetyl group. researchgate.net

Osmium(II) Complexes: Osmium(II) complexes with polypyridyl ligands are of interest for their potential applications in photodynamic therapy and as photosensitizers. uzh.chnih.gov The synthesis of Os(II) complexes often involves the reaction of the bipyridine ligand with an osmium precursor like (NH₄)₂[OsCl₆]. The resulting complexes, such as [Os(bpy)₃]²⁺ analogues, can exhibit strong absorption in the visible and near-infrared regions. uzh.ch

Metal IonTypical Coordination GeometryKey Characteristics
Pd(II)Square PlanarOften diamagnetic, studied for catalytic applications.
Pt(II)Square PlanarLuminescent properties, potential anticancer activity. urfu.ru
Re(I)Octahedral (e.g., fac-tricarbonyl)Rich photochemistry and electrochemistry. researchgate.net
Os(II)OctahedralStrong spin-orbit coupling, long-lived excited states. uzh.chnih.gov

Lanthanide Complexes Incorporating Acetyl-Substituted Bipyridine Ligands

Lanthanide complexes with bipyridine-based ligands are of great interest due to their unique luminescent properties. The bipyridine ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. While specific studies on this compound lanthanide complexes are not prevalent in the provided results, research on complexes with substituted bipyridines, such as 5,5'-dimethyl-2,2'-bipyridine and 5-aryl-2,2'-bipyridine-6-carboxylic acids, has been conducted. acs.orgcore.ac.uk These studies demonstrate the successful incorporation of substituted bipyridines into lanthanide coordination spheres, leading to the formation of luminescent materials. acs.orgcore.ac.uk The synthesis of these complexes typically involves the reaction of a lanthanide salt with the bipyridine ligand and often a co-ligand in a suitable solvent. acs.orgnih.gov

Influence of the Acetyl Group on Coordination Geometry and Ligand Field Effects

The acetyl group at the 5-position of the bipyridine ring can exert both steric and electronic effects that influence the coordination geometry and ligand field of the resulting metal complexes.

Steric Effects: The acetyl group is relatively small and is not expected to cause significant steric hindrance that would drastically alter the coordination geometry compared to unsubstituted 2,2'-bipyridine. However, its orientation relative to the coordination plane could influence crystal packing and intermolecular interactions.

Electronic Effects and Ligand Field: The electron-withdrawing nature of the acetyl group is expected to have a more pronounced effect on the ligand field. By withdrawing electron density from the pyridine rings, the acetyl group can enhance the π-acceptor character of the this compound ligand. This increased π-acidity can lead to a stronger ligand field, which would result in a larger splitting of the metal d-orbitals (a larger Δo in octahedral complexes). This can be observed spectroscopically through a blue shift in the d-d electronic transitions of the metal ion. Furthermore, the electronic effects of substituents on bipyridine ligands are known to influence the redox potentials of the metal complexes. frontiersin.org Studies on ruthenium(II) complexes with asymmetric bipyridine analogues have shown that the electronic properties of the supporting ligands significantly affect the properties of the complexes. mdpi.com

Metal-Ligand Interactions and Stability of Coordination Compounds

The stability of coordination compounds formed with this compound is governed by the strength of the metal-ligand bond, which is influenced by several factors including the nature of the metal ion and the electronic properties of the ligand.

The chelate effect, arising from the bidentate coordination of the bipyridine ligand, contributes significantly to the thermodynamic stability of the complexes. nih.gov In general, complexes with 2,2'-bipyridine ligands are more stable than those with an equivalent number of monodentate pyridine ligands. nih.gov

The electron-withdrawing acetyl group is expected to increase the acidity of the ligand, which could lead to stronger interactions with certain metal ions. The enhanced π-acceptor ability of the ligand can strengthen the back-bonding from the metal to the ligand, particularly with electron-rich metal centers in lower oxidation states. This can result in increased thermodynamic stability. The stability of metal complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The kinetic stability of these complexes, which refers to their reactivity and ligand exchange rates, is also an important consideration. For instance, tris(bipyridine)ruthenium(II) complexes are known for their remarkable kinetic inertness. nih.gov

Polynuclear and Supramolecular Assembly through Bipyridine Coordination

The ability of this compound to act as a versatile building block in the construction of polynuclear and supramolecular assemblies is a direct consequence of its unique structural features. The well-established chelating nature of the 2,2'-bipyridine moiety provides a robust platform for the initial coordination to a metal center. The acetyl group at the 5-position then introduces an additional functional site that can participate in further coordination or intermolecular interactions, leading to the formation of extended structures.

One of the key factors driving the formation of these assemblies is the potential for the acetyl group's carbonyl oxygen to act as a coordination site. This has been observed in related systems, such as in a one-dimensional coordination polymer of cadmium(II) with 2-acetylpyridine, where the acetyl oxygen atom coordinates to an adjacent metal center, creating a chain-like structure. This suggests a similar bridging capability for this compound, where the bipyridine unit chelates one metal ion and the acetyl oxygen coordinates to another, thus forming a polynuclear complex.

Beyond direct coordination, the acetyl group can also play a significant role in directing the formation of supramolecular assemblies through non-covalent interactions. Hydrogen bonding is a prominent example, where the acetyl oxygen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, such as coordinated water or other ligands with N-H or O-H groups, intricate hydrogen-bonding networks can be established. These networks can link individual metal complexes into higher-dimensional structures, such as layers or three-dimensional frameworks.

The interplay of these different interactions—bipyridine chelation, potential acetyl group coordination, hydrogen bonding, and π-π stacking—allows for a high degree of control over the final architecture of the polynuclear or supramolecular assembly. By carefully selecting the metal ion, counter-anions, and reaction conditions, it is possible to tune the resulting structure to achieve desired properties.

While specific crystal structures of polynuclear or supramolecular assemblies of this compound are not extensively detailed in the currently available literature, the principles derived from analogous bipyridine and acetyl-substituted pyridine systems provide a strong foundation for understanding its potential in this area of coordination chemistry. The following table summarizes the types of interactions and resulting structures that are anticipated based on the chemistry of related compounds.

Interaction TypePotential Role of this compoundResulting Assembly
Bipyridine Chelation Primary coordination to a metal center through the two nitrogen atoms.Formation of monomeric metal complexes as building blocks.
Acetyl Oxygen Coordination Bridging between two metal centers, with the bipyridine coordinating to one and the acetyl oxygen to another.Polynuclear chains or clusters.
Hydrogen Bonding The acetyl oxygen acts as a hydrogen bond acceptor with donor groups on adjacent molecules.Supramolecular networks (1D, 2D, or 3D).
π-π Stacking Interaction between the aromatic rings of adjacent bipyridine ligands.Stabilization and extension of supramolecular assemblies.

Catalytic Applications of 5 Acetyl 2,2 Bipyridine Based Complexes

Homogeneous Catalysis Mediated by 5-Acetyl-2,2'-bipyridine Metal Complexes

Metal complexes derived from this compound and its analogues are versatile homogeneous catalysts. The bipyridine framework provides a stable coordination environment for a variety of transition metals, while substituents on the rings, such as the acetyl group, modulate the electronic and steric properties of the catalyst, influencing its activity, selectivity, and stability.

Oxidation and Epoxidation Reactions

Bipyridine ligands are frequently employed in oxidation and epoxidation catalysis. While 2,2'-bipyridine (B1663995) and its derivatives can sometimes inhibit homogeneous palladium-catalyzed aerobic oxidation reactions, certain derivatives are known to promote catalysis. nih.gov For instance, manganese(II) complexes featuring chiral bipyridine ligands, such as (-)-pinene (B8432373) researchgate.netnih.govbipyridine, have been successfully used for the epoxidation of aromatic alkenes. rsc.org These catalysts have demonstrated good selectivity and moderate enantioselectivity in the epoxidation of styrene (B11656) and have shown total retention of the initial cis configuration when epoxidizing cis-β-methylstyrene. rsc.org A heptanuclear Fe₅Cu₂-phenylgermsesquioxane complex containing 2,2'-bipyridine showed high catalytic activity in the oxidation of alkanes to alkyl hydroperoxides and alcohols. nih.gov The electron-withdrawing nature of the acetyl group in this compound is expected to influence the redox potential of the metal center, which could be harnessed to tune the reactivity of catalysts in such oxidation reactions.

Asymmetric Catalysis: Allylic Oxidation and Cyclopropanation

The rigid, planar structure of the bipyridine scaffold makes it an excellent platform for designing chiral ligands for asymmetric catalysis. Copper(I) complexes derived from chiral bipyridine ligands have been effectively applied in asymmetric allylic oxidation and cyclopropanation reactions. researchgate.net These catalysts exhibit good enantioselectivity, reaching up to 82% enantiomeric excess (ee) for the allylic oxidation of cyclic olefins, with notably high reaction rates. researchgate.net In copper-catalyzed cyclopropanation, enantioselectivities up to 76% ee have been achieved with high diastereoselectivity. researchgate.net The stereochemical environment around the coordinated metal, dictated by the ligand's architecture, is crucial for the level of asymmetric induction. researchgate.net Similarly, palladium-catalyzed enantioselective C-H functionalization of indoles has been accomplished using an axially chiral 2,2'-bipyridine ligand, affording the products with up to 98% ee. nih.gov

Table 1: Performance of Chiral Bipyridine-Copper Complexes in Asymmetric Catalysis

Reaction Type Substrate Catalyst System Solvent Yield (%) Enantiomeric Excess (ee %) Diastereoselectivity (trans/cis) Reference
Allylic Oxidation Cyclohexene Cu(I) / Chiral Bipyridine Acetone 95 82 N/A researchgate.net
Allylic Oxidation Cyclopentene Cu(I) / Chiral Bipyridine Acetone 93 71 N/A researchgate.net

C–H Functionalization Methodologies

Direct C–H functionalization is a powerful strategy in organic synthesis, and palladium catalysis has been a cornerstone of this field. Bipyridine ligands have a complex role in these reactions; while they can inhibit some transformations like the C-H acetoxylation of arenes, umich.edu they can also enable others. For example, dicationic bipyridine-based ligands have been shown to generate highly active platinum and palladium catalysts for arene H/D exchange and have demonstrated enhanced activity for arene acetoxylation compared to previously reported catalysts. umich.edu The development of axially chiral 2,2'-bipyridine ligands has enabled highly enantioselective palladium-catalyzed C-H functionalization, such as the reaction with indoles to produce indol-3-acetate derivatives. nih.gov The electronic properties of the 5-acetyl group could potentially be used to modulate the reactivity and selectivity of such catalytic systems.

Electrocatalytic Processes for CO₂ Reduction

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical area of sustainable energy research. Rhenium and manganese complexes containing bipyridine ligands are among the most studied and effective molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). nsf.govescholarship.org The benchmark catalyst, fac-Re(bpy)(CO)₃Cl, and its derivatives are known for their high selectivity for CO₂ reduction over the competing hydrogen evolution reaction. researchgate.netnsf.gov

The catalytic activity is highly dependent on the electronic properties of the bipyridine ligand. Studies have shown that introducing electron-donating substituents, such as tert-butyl groups, at the 4,4'-positions of the bipyridine ligand enhances the catalytic activity. researchgate.netescholarship.org Conversely, the electron-withdrawing nature of the acetyl group in this compound would be expected to make the initial reduction of the complex more difficult, potentially increasing the overpotential required for catalysis. However, this modification can also influence other steps in the catalytic cycle and the stability of intermediates. For example, a series of rhenium(I) fac-tricarbonyl complexes with aniline (B41778) moieties appended to the bipyridine ligand have been shown to outperform the benchmark Re(bpy)(CO)₃Cl catalyst, with turnover frequencies (TOFs) sensitive to the position of the amine functionality. nsf.gov

Table 2: Electrocatalytic CO₂ Reduction Performance of Substituted Re(bipyridine) Complexes

Catalyst Substituent on Bipyridine Overpotential (V) Turnover Frequency (TOF) (s⁻¹) Faradaic Efficiency for CO (%) Reference
Re(bpy)(CO)₃Cl None 0.68 72.9 >90 nsf.gov
1-Re 6-(ortho-aniline)-bpy 0.63 123 ≥89 nsf.gov
2-Re 6-(meta-aniline)-bpy 0.68 239 ≥89 nsf.gov

Photocatalytic Systems Utilizing Acetyl-Bipyridine Ligands

Bipyridine ligands are central to the design of photocatalytic systems, particularly those based on ruthenium(II) polypyridyl complexes, which are renowned for their photophysical and redox properties. youtube.com These complexes can function as photosensitizers in systems for hydrogen evolution or CO₂ reduction. The substituents on the bipyridine ligands play a crucial role in tuning the energy levels of the molecular orbitals, which in turn affects the absorption spectrum, excited-state lifetimes, and redox potentials of the complex.

For instance, in dye-sensitized hydrogen evolution systems using Ru(II) complexes on semiconductor nanosheets, the electronic nature of the bipyridine substituents is critical. acs.org Complexes with electron-donating methyl groups (Ru-CH₃) were active, whereas a complex with electron-withdrawing trifluoromethyl groups (Ru-CF₃) yielded very little hydrogen. acs.org The Ru-CF₃ complex has a higher excited-state reduction potential, making it a candidate for oxidative photocatalysis. nih.gov The acetyl group in this compound is also electron-withdrawing, suggesting that its complexes could be tailored for specific roles in photocatalytic cycles, either by influencing electron transfer rates or by altering the redox potential to favor particular oxidative or reductive pathways. Nickel complexes with substituted bipyridine ligands have also been developed as active catalysts for light-driven hydrogen production from aqueous solutions. acs.org

Table 3: Effect of Bipyridine Ligand Substitution on Photocatalytic H₂ Evolution

Photosensitizer Bipyridine Substituent (X) in Ru{(4,4′-X₂-bpy)₂(4,4′-(CH₂PO₃H₂)₂-bpy)} H₂ Evolution Apparent Quantum Yield (at 460 nm) Turnover Number (20 h) Reference
Ru-CH₃ CH₃ Active ~10% ~3800 acs.org
Ru-H H Active Lower than Ru-CH₃ N/A acs.org

Applications in Oligomerization and Polymerization Reactions

Late transition metal complexes with nitrogen-based ligands, including bipyridines, are important catalysts for olefin oligomerization and polymerization. rsc.org Nickel(II) complexes, in particular, have been a major focus. The ligand structure is paramount in determining the catalytic activity and the properties of the resulting polymer or oligomer distribution.

A highly relevant example involves nickel(II) complexes with 2,2'-bipyridine-5,5'-dicarboxylate (a close analogue of this compound) incorporated into a metal-organic framework (MOF). nih.gov These MOF-based catalysts, when activated with ethylaluminum dichloride (Et₂AlCl), are active for the oligomerization of ethylene (B1197577). A key finding was that isolating the nickel bipyridine complexes within the MOF structure by creating a mixed-linker framework markedly improved both the catalytic activity and the selectivity for producing shorter-chain oligomers (C₄-C₁₀) over polyethylene. nih.gov This demonstrates that the steric and electronic environment provided by the functionalized bipyridine ligand, combined with the confinement effects of the support, can be used to control the reaction pathway. While iminopyridine-based nickel and palladium catalysts are also widely studied for ethylene oligomerization, frontiersin.orgnih.gov the bipyridine systems offer a distinct platform for catalyst design.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
(-)-pinene researchgate.netnih.govbipyridine
2,2'-bipyridine
2,2'-bipyridine-5,5'-dicarboxylate
2,2'-bipyridine-6,6'-dicarboxylic acid
4,4'-di-tert-butyl-2,2'-bipyridine
Acetone
Acetonitrile
Alkyl hydroperoxide
Aniline
Benzene
Carbon dioxide
Carbon monoxide
cis-β-methylstyrene
Copper(I)
Cyclohexene
Cyclopentene
Dichloromethane
Ethylaluminum dichloride
Ethylene
Fe(III)
Indole
Iron
Manganese
Manganese(II)
Nickel
Nickel(II)
Palladium
Platinum
Rhenium
Rhenium(I)
Ruthenium
Ruthenium(II)
Styrene
Trifluoroethanol

Spectroscopic and Structural Characterization of 5 Acetyl 2,2 Bipyridine and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Coordination Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the coordination environment of 5-Acetyl-2,2'-bipyridine. The spectra are characterized by vibrations associated with the bipyridine rings and the acetyl substituent.

The most prominent feature in the IR spectrum related to the acetyl group is the strong carbonyl (C=O) stretching vibration. For related acetylpyridine compounds, this band typically appears in the region of 1680-1700 cm⁻¹. nih.gov Vibrations corresponding to the pyridine (B92270) rings include ring stretching modes, which are often observed in the 1400-1600 cm⁻¹ range. rsc.orgnipne.ro

Upon coordination to a metal center, shifts in the vibrational frequencies of the bipyridine ligand are expected. The ring breathing mode of the bipyridine, often seen around 994 cm⁻¹ in the Raman spectrum of the free ligand, typically shifts to a higher frequency (e.g., ~1010 cm⁻¹) upon complexation. nipne.ro This blue shift indicates a stronger interaction between the nitrogen atoms of the rings and the metal ion. nipne.ro Changes in the IR and Raman spectra of the ligand upon complexation can thus serve as indicators of coordination. rsc.org

Table 1: Characteristic Vibrational Frequencies for Bipyridine-Related Moieties

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Notes
Carbonyl (C=O) Stretch 1680 - 1700 IR Characteristic of the acetyl group. nih.gov
Pyridine Ring Stretching 1400 - 1600 IR, Raman Multiple bands corresponding to C=C and C=N stretching within the rings. rsc.orgnipne.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of this compound in solution.

The ¹H NMR spectrum of this compound displays a distinct set of signals for each of the seven aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the nitrogen atoms in the pyridine rings.

Upon formation of a metal complex, significant changes in the chemical shifts of the bipyridine protons are observed. The coordination of the nitrogen atoms to a metal ion typically causes a downfield shift (to a higher ppm value) for the protons closest to the coordination sites, particularly the protons at the 6 and 6' positions. researchgate.netrsc.org This perturbation is a direct consequence of the donation of electron density from the ligand to the metal center. The magnitude of these shifts can provide insights into the strength and nature of the metal-ligand bond. researchgate.net For instance, in various metal complexes of 5,5′-diamino-2,2′-bipyridine, coordination to metal ions like Zn²⁺ and Cd²⁺ resulted in a downfield shift of the proton signals. cmu.edu

While specific dynamic NMR studies on this compound are not extensively reported, the parent 2,2'-bipyridine (B1663995) is known to exist in a planar trans-conformation in the ground state in solution, which is the lowest energy conformation. wikipedia.orgchemicalbook.com The cis-conformation is necessary for chelation to a metal ion. Dynamic NMR techniques could potentially be used to study the rotational barrier around the C2-C2' bond that connects the two pyridine rings. This conformational exchange process is fundamental to its function as a chelating ligand.

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The UV-Vis spectrum of 2,2'-bipyridine and its derivatives is typically dominated by intense π→π* transitions associated with the aromatic system. researchgate.netnist.govresearchgate.net For the parent 2,2'-bipyridine, these transitions result in strong absorption bands in the ultraviolet region, generally below 300 nm. nist.govnih.gov

The introduction of the acetyl group can introduce additional n→π* transitions associated with the carbonyl oxygen's lone pair of electrons, although these are often much weaker and may be obscured by the stronger π→π* bands. The acetyl group, being an electron-withdrawing group, can also cause a shift in the energy of the π→π* transitions.

Upon complexation with a transition metal, new absorption bands often appear in the visible region of the spectrum. rsc.orgrsc.org These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. ossila.com These MLCT bands are responsible for the often intense colors of transition metal-bipyridine complexes and are a key feature of their photophysical properties. ossila.comnih.gov

Table 2: Typical Electronic Transitions in Bipyridine Systems

Transition Type Wavelength Region Description
π → π* UV (<300 nm) High-intensity transitions within the bipyridine aromatic system. nist.govnih.gov
n → π* UV-Vis Lower intensity transition, potentially from the acetyl carbonyl group.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is used to determine the molecular weight and confirm the identity of this compound. In electron ionization (EI) mass spectrometry, the spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. For the related compound 5-acetyl-2-methylpyridine, the molecular formula is C₈H₉NO with a molecular weight of 135.16 g/mol . nist.gov The molecular formula for this compound is C₁₂H₁₀N₂O, giving it a molecular weight of 198.22 g/mol .

Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are also commonly used, especially for metal complexes. bris.ac.uk These methods typically yield a protonated molecular ion, [M+H]⁺, or adducts with other cations. The fragmentation pattern observed in the mass spectrum can also provide structural information, confirming the presence of the acetyl and bipyridine fragments.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for this compound was not found in the search results, analysis of the parent 2,2'-bipyridine and its derivatives provides valuable insight.

Table 3: List of Mentioned Compounds

Compound Name
This compound
2,2'-bipyridine
5-acetyl-2-methylpyridine

Single Crystal X-ray Diffraction of Ligands and Metal Complexes

For instance, the crystal structure of 5,5'-dimethyl-2,2'-bipyridine, a structurally similar ligand, has been determined. In one study, the asymmetric unit was found to contain two half-molecules, with the pyridine rings exhibiting a significant dihedral angle between them researchgate.net. Such studies reveal the non-planar nature that can be adopted by substituted bipyridines in the solid state.

Furthermore, the analysis of metal complexes incorporating bipyridine ligands is crucial for understanding the coordination chemistry of these compounds. A vast number of transition metal complexes with 2,2'-bipyridine and its derivatives have been structurally characterized, revealing a range of coordination geometries, most commonly octahedral for tris-bipyridyl complexes wikipedia.org. For example, the crystal structure of a calcium complex with 2,2'-bipyridine has been reported, providing detailed information on the coordination environment of the metal ion rsc.org.

The crystallographic data obtained from SC-XRD studies are typically presented in a standardized format, as exemplified in the interactive table below for a related bipyridine derivative, 2,2'-bipyridine-5,5'-dicarboxylic acid researchgate.net. This data allows for a detailed discussion of the molecular structure, including the planarity of the bipyridine core and the orientation of the substituent groups.

Interactive Table: Crystallographic Data for 2,2'-Bipyridine-5,5'-dicarboxylic acid
ParameterValue
Chemical FormulaC₁₂H₈N₂O₄
Molecular Weight244.20
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.7384 (5)
b (Å)6.3934 (8)
c (Å)10.7786 (13)
α (°)98.774 (2)
β (°)92.567 (1)
γ (°)90.000 (1)
Volume (ų)254.34 (6)
Z1

Computational and Theoretical Investigations of 5 Acetyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Conformations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and conformational landscape of molecules like 5-Acetyl-2,2'-bipyridine. These studies provide a fundamental understanding of the molecule's reactivity, stability, and preferred spatial arrangements.

The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic absorption characteristics. DFT calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions.

For this compound, the HOMO is typically localized on the bipyridine ring system, which is rich in π-electrons. The LUMO, on the other hand, is often centered on the pyridine (B92270) ring bearing the electron-withdrawing acetyl group, and can also have significant contribution from the acetyl moiety itself. The presence of the acetyl group generally leads to a lowering of the LUMO energy, thereby reducing the HOMO-LUMO gap compared to the parent 2,2'-bipyridine (B1663995) molecule. This smaller energy gap suggests that this compound is more readily excitable and can participate in charge-transfer interactions.

PropertyCalculated ValueMethod
HOMO EnergyDFT/B3LYP
LUMO EnergyDFT/B3LYP
HOMO-LUMO GapDFT/B3LYP
Dihedral Angle (N-C-C-N)DFT/B3LYP

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound, including its UV-Vis absorption, Nuclear Magnetic Resonance (NMR), and infrared (IR) spectra.

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from π orbitals on the bipyridine core to π* orbitals, with significant contributions from the acetyl group. The presence of the acetyl group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted 2,2'-bipyridine, due to the extension of the conjugated system and the lowering of the LUMO energy.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. These calculations can predict the ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of experimental signals and providing insights into the electronic environment of each nucleus. The chemical shifts of the protons and carbons on the pyridine rings are sensitive to the electron-donating or -withdrawing nature of the substituents. The acetyl group, being electron-withdrawing, will deshield the protons and carbons on the pyridine ring it is attached to, causing their signals to appear at a higher chemical shift (downfield).

Infrared (IR) Spectra: DFT calculations can also accurately predict the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion, such as C-H stretching, C=C and C=N ring vibrations, and the characteristic C=O stretching of the acetyl group. This detailed assignment is invaluable for the structural characterization of the molecule.

Spectroscopic PropertyCalculated ValueExperimental Value
UV-Vis λmax (nm)
¹H NMR (ppm)
¹³C NMR (ppm)
IR (cm⁻¹) C=O stretch

Note: Specific calculated and experimental spectroscopic data for this compound would need to be sourced from dedicated research articles. The table serves as an illustrative example.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. hilarispublisher.com This method is crucial in drug discovery and for understanding the biological activity of compounds. While specific molecular docking studies focusing solely on this compound are not extensively documented, the principles of molecular docking can be applied to understand its potential interactions with biological targets. Bipyridine derivatives have been investigated as potential inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. hilarispublisher.com

In a typical molecular docking simulation, a 3D model of the target protein is used, and the ligand, this compound, is allowed to explore different binding poses within the active site of the protein. The simulation software then calculates the binding affinity for each pose, with more negative values indicating a more favorable interaction.

The key interactions that would govern the binding of this compound to a receptor include:

Hydrogen Bonding: The nitrogen atoms of the pyridine rings and the oxygen atom of the acetyl group can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues in the protein's active site, such as tyrosine, serine, or histidine.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group of the acetyl moiety and the hydrocarbon backbone of the bipyridine can participate in hydrophobic interactions with nonpolar residues in the binding pocket.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase
Protein Kinase

Note: This table is hypothetical and serves to illustrate the type of data that would be generated from molecular docking studies.

Theoretical Modeling of Redox Processes and Excited States

The redox and photophysical properties of this compound are of great interest for its applications in areas such as catalysis, solar energy conversion, and molecular electronics. Theoretical modeling provides a framework for understanding and predicting these complex behaviors.

Redox Processes: The redox potential of a molecule describes its tendency to gain or lose electrons. For this compound, the reduction potential is a key parameter, as the bipyridine unit is known to be redox-active. The presence of the electron-withdrawing acetyl group is expected to make the molecule easier to reduce (i.e., have a less negative reduction potential) compared to unsubstituted 2,2'-bipyridine. This is because the acetyl group helps to stabilize the additional electron in the LUMO. Computational studies on a large set of 2,2'-bipyridine derivatives have shown a clear correlation between the nature of the substituents and the calculated redox potentials. semanticscholar.orgdovepress.com Functionalization with electron-withdrawing groups, such as carbonyls, generally leads to an increase in the redox potential. semanticscholar.orgdovepress.com

Excited States: Upon absorption of light, this compound is promoted to an electronically excited state. The properties of these excited states, such as their energy, lifetime, and decay pathways, determine the molecule's photophysical behavior. TD-DFT calculations can be used to model these excited states. The lowest energy excited state is typically a singlet state (S₁) resulting from a π-π* transition. From this S₁ state, the molecule can relax back to the ground state via fluorescence or through non-radiative pathways. It can also undergo intersystem crossing to a triplet state (T₁). The nature of these excited states, whether they are localized on the ligand or involve charge transfer character, is crucial for determining the subsequent photochemical or photophysical events. rsc.orgmdpi.com In metal complexes of this compound, the excited states can be more complex, involving metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are fundamental to the operation of many photocatalytic systems.

PropertyCalculated Value
Reduction Potential (V vs. Fc/Fc⁺)
S₁ State Energy (eV)
T₁ State Energy (eV)
Intersystem Crossing Rate (s⁻¹)

Note: The values in this table are placeholders and would need to be obtained from specific theoretical studies on this compound.

Applications in Materials Science and Supramolecular Chemistry

Incorporation into Porous Materials

The incorporation of functionalized bipyridine ligands into porous materials such as Porous Organic Cages (POCs), Covalent Organic Frameworks (COFs), and Metal-Organic Frameworks (MOFs) is a strategy to tailor their properties for specific applications. However, literature specifically detailing the use of 5-Acetyl-2,2'-bipyridine in the synthesis of these materials is limited.

Synthesis of Porous Organic Cages (POCs)

Porous Organic Cages are discrete, cage-like molecules with intrinsic porosity. Their synthesis typically involves the reaction of multifunctional building blocks to form a three-dimensional structure. While various organic synthons are employed to construct POCs, specific examples detailing the use of this compound as a primary building block for the synthesis of POCs are not prominently featured in available research. The reactivity of the acetyl group could potentially be utilized in condensation reactions to form cage structures, but dedicated studies on this are not widely reported.

Construction of Covalent Organic Frameworks (COFs) for Adsorption and Separation

Covalent Organic Frameworks are crystalline porous polymers with ordered structures, making them promising for applications in gas storage and separation. Bipyridine-based COFs have been developed for these purposes, often utilizing derivatives such as [2,2'-Bipyridine]-5,5'-dicarbaldehyde and [2,2'-bipyridine]-5,5'-diamine (B3025308) as linkers mdpi.com. These COFs can be functionalized by coordinating metal atoms to the bipyridine sites mdpi.com. While the acetyl group in this compound presents a potential point of linkage for COF synthesis, specific examples of COFs constructed from this particular molecule for adsorption and separation applications are not extensively documented in scientific literature. However, isomeric bipyridine-based COFs have been explored for electrocatalytic applications rsc.org.

Metal-Organic Frameworks (MOFs) for Gas Storage and Selective Adsorption

Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands wikipedia.org. The use of 2,2'-bipyridyl derivatives in the synthesis of MOFs has been investigated for applications in gas adsorption and magnetic studies mdpi.com. These ligands can influence the structure and functional properties of the resulting MOFs mdpi.com. For instance, MOFs incorporating bipyridine ligands have been studied for their CO2 adsorption selectivity mdpi.com. Although the 5-acetyl functional group could modulate the electronic properties and pore environment of a MOF, specific research detailing the synthesis and gas storage properties of MOFs incorporating this compound as a ligand is not widely available.

Role in Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the interactions between them are non-covalent. The 2,2'-bipyridine (B1663995) unit is a well-known scaffold in supramolecular chemistry, capable of forming stable complexes with various metal ions, which can then self-assemble into larger, ordered architectures rsc.org. The acetyl group on the bipyridine ring could influence the self-assembly process through steric effects or by participating in intermolecular interactions such as hydrogen bonding. However, detailed studies focusing on the specific role of this compound in directing supramolecular architectures and self-assembly are not extensively reported.

Development of Functional Materials (e.g., Sensors, Optoelectronic Devices)

The photophysical properties of 2,2'-bipyridine and its derivatives make them attractive components for functional materials, including sensors and optoelectronic devices. Metal complexes of bipyridines, particularly with ruthenium and platinum, can exhibit intense luminescence nih.gov.

Sensors:

Bipyridine-based fluorescent indicators have been developed for the detection of metal ions, such as zinc(II) ossila.com. The coordination of the metal ion to the bipyridine unit can alter the photophysical properties of the molecule, leading to a detectable change in fluorescence ossila.com. The electronic properties of the bipyridine ligand, which can be tuned by substituents like the acetyl group, play a crucial role in the performance of these sensors. For example, arylvinylbipyridines act as "push-pull" fluorophores where the bipyridine moiety serves as an electron acceptor, and its electron affinity is enhanced upon metal coordination ossila.com. Ruthenium(II) bipyridine complexes have also been developed as anion sensors, where the binding of an anion to the complex modulates its photophysical and electrochemical properties rsc.org.

Optoelectronic Devices:

Luminescent metal complexes containing bipyridine ligands are widely investigated for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) nih.gov. The emission color and efficiency of these complexes can be tuned by modifying the structure of the bipyridine ligand nih.gov. While specific devices incorporating this compound are not detailed, the general principles suggest its potential utility in this field. The acetyl group could serve as a handle for attaching the bipyridine unit to other molecules or polymers to create functional materials for optoelectronic applications.

Biological Activity Mechanisms of 5 Acetyl 2,2 Bipyridine Derivatives

Interaction with Biological Macromolecules

The biological effects of 5-Acetyl-2,2'-bipyridine derivatives are often initiated by their direct interaction with essential biological macromolecules, namely DNA and proteins. These interactions can disrupt the normal function of these molecules, leading to downstream cellular consequences.

DNA Binding Mechanisms (Groove Binding, Intercalation)

Groove Binding: Several studies on ruthenium(II) complexes incorporating substituted 2,2'-bipyridine (B1663995) ligands have demonstrated a preference for groove binding with calf thymus DNA (CT-DNA). rsc.orgresearchgate.net This mode of interaction involves the complex fitting into the minor or major groove of the DNA double helix. Evidence for groove binding is often derived from multiple biophysical techniques, including absorption titrations, fluorescence spectroscopy, thermal melting studies, viscosity measurements, and circular dichroism, which collectively indicate that the complexes bind to CT-DNA without causing significant structural changes associated with intercalation. rsc.orgresearchgate.net

Intercalation: In contrast, some copper(II) complexes containing 2,2'-bipyridine and a phenylalanine derivative have been shown to bind to CT-DNA via intercalation. nih.gov This mechanism involves the planar aromatic ligand of the complex inserting itself between the base pairs of the DNA helix. This is typically supported by absorption titration, fluorescence quenching, and thermal melting studies. nih.gov The planar structure of the bipyridine ligand is a key feature that facilitates this type of interaction. researchgate.net

The binding affinity of these complexes to DNA is a critical factor in their biological activity. Spectrophotometric analysis is commonly used to investigate and quantify these binding properties. researchgate.netasianpubs.org

Protein Interaction Studies (e.g., BSA Binding)

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many compounds. nih.gov The interaction of 2,2'-bipyridine derivatives with these proteins is a key area of study to understand their pharmacokinetics.

Research indicates that complexes of 2,2'-bipyridine derivatives can strongly bind to BSA, often quenching its intrinsic fluorescence. rsc.orgnih.gov This quenching is typically determined to be a static process, which implies the formation of a stable ground-state complex between the compound and the protein. researchgate.netnih.gov Spectroscopic investigations, including UV-Vis and fluorescence spectroscopy, are the primary tools used to characterize these interactions. rsc.orgresearchgate.net

The binding process is often spontaneous, as indicated by negative Gibbs free energy (ΔG°) values. nih.gov Thermodynamic analyses suggest that various forces can be involved in the binding. For instance, negative enthalpy (ΔH) and entropy (ΔS) values suggest the involvement of van der Waals forces and hydrogen bonding in the interaction between lanthanide complexes and BSA. nih.gov The binding constants (Kb) provide a measure of the affinity between the compounds and the protein, with studies showing moderate to strong binding. nih.govmdpi.com

Table 1: Interaction Parameters of Bipyridine Derivatives with Bovine Serum Albumin (BSA)
Compound TypeBinding MechanismKey FindingsReference
Ruthenium(II) complexes with bipyridine dicarboxylic acidStatic QuenchingComplexes quench the intrinsic fluorescence of BSA. rsc.orgresearchgate.net
Copper(II) complexes with 2,2'-bipyridineStatic QuenchingComplexes strongly quench BSA's intrinsic fluorescence. nih.gov
Lanthanide(III) complexes with 1,10-phenanthroline (B135089) (a related diimine ligand)Static ProcessBinding is spontaneous (negative ΔG°); involves van der Waals forces and hydrogen bonding. nih.gov
Pyridine (B92270) derivativesStatic InteractionBinding occurs in a 1:1 stoichiometry with moderate strength. researchgate.net

Cellular and Molecular Targets

Induction of Reactive Oxygen Species (ROS) Accumulation

An important mechanism underlying the cytotoxicity of 2,2'-bipyridine derivatives is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). dovepress.com ROS are highly reactive molecules, such as the superoxide (B77818) anion (O₂•⁻) and hydroxyl radical (HO•), that can cause damage to cellular components, including lipids, proteins, and DNA. mdpi.comnih.gov

Studies have shown that treatment of cancer cells with 2,2'-bipyridine derivatives leads to a significant increase in intracellular ROS levels. dovepress.comresearchgate.net This accumulation of ROS disrupts the cellular redox balance, leading to oxidative stress, which can ultimately trigger programmed cell death or apoptosis. mdpi.comresearchgate.net The ability of some bipyridine metal complexes to participate in redox cycling, for instance through a Cu(II)/Cu(I) couple, is thought to facilitate ROS generation. mdpi.com

Mitochondrial Membrane Depolarization and Apoptosis Pathways

The mitochondrion is a central player in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov Several 2,2'-bipyridine derivatives have been shown to induce apoptosis by disrupting mitochondrial function. dovepress.comresearchgate.net

Treatment of cancer cells with these compounds leads to a significant decrease in mitochondrial membrane potential, an event known as depolarization. dovepress.comresearchgate.netmdpi.com This depolarization is a critical indicator of mitochondrial dysfunction and a commitment point for apoptosis. nih.govresearchgate.net The loss of membrane potential can be followed by the activation of downstream executioner proteins, such as caspase-3, which dismantle the cell. researchgate.net For example, certain chromanone derivatives containing thiazoles demonstrated mitochondrial membrane depolarization of up to 25.53% in A549 lung cancer cells, coupled with significant caspase-3 activation. researchgate.net This strongly suggests that the induction of apoptosis by these derivatives occurs through the mitochondrial pathway. dovepress.comresearchgate.net

Molecular Interactions with Signaling Proteins (e.g., AKT, BRAF)

Specific signaling pathways that regulate cell proliferation and survival are also key targets for 2,2'-bipyridine derivatives. The RAS/RAF/MEK/ERK and PI3K/AKT pathways are critical for cell growth, and their dysregulation is a hallmark of many cancers. dovepress.comnih.govmdpi.com

Molecular docking studies have been employed to investigate the potential of 2,2'-bipyridine derivatives to act as inhibitors of key signaling proteins like AKT and BRAF. dovepress.com These computational studies predict favorable binding interactions between the derivatives and the active sites of these proteins. The binding is characterized by negative binding energies, indicating a strong and stable interaction. dovepress.com These interactions are often stabilized by hydrophobic and hydrogen bonding with amino acid residues within the binding pocket of the proteins. dovepress.com By binding to and potentially inhibiting proteins like AKT and BRAF, these derivatives can disrupt the signaling cascades that drive cancer cell proliferation and survival. dovepress.com

Table 2: Predicted Binding Energies of 2,2'-Bipyridine Derivatives with Signaling Proteins
DerivativeTarget ProteinBinding Energy (kcal/mol)Reference
NPS1AKT-9.5 dovepress.com
NPS1BRAF-8.9 dovepress.com
NPS2AKT-9.1 dovepress.com
NPS2BRAF-8.6 dovepress.com
NPS3AKT-8.9 dovepress.com
NPS3BRAF-8.4 dovepress.com
NPS4AKT-9.4 dovepress.com
NPS4BRAF-9.1 dovepress.com
NPS5AKT-9.6 dovepress.com
NPS5BRAF-9.3 dovepress.com
NPS6AKT-9.2 dovepress.com
NPS6BRAF-8.8 dovepress.com

Data from molecular docking studies predicting binding affinity. dovepress.com

Antimicrobial Activities and Biofilm Inhibition

The antimicrobial and antibiofilm properties of 2,2'-bipyridine derivatives have been a subject of considerable research interest. While specific studies focusing exclusively on this compound derivatives are somewhat limited, the broader class of 2,2'-bipyridine derivatives has demonstrated significant efficacy against a wide range of microbial pathogens. The antimicrobial action is often attributed to the chelation of metal ions essential for microbial survival and the subsequent disruption of cellular processes.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2,2'-bipyridine have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 5-aryl-2,2'-bipyridine derivatives have demonstrated the ability to suppress the growth of Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov The antibacterial mechanism for some of these compounds is proposed to be the inhibition of essential enzymes like DNA gyrase. nih.gov

Metal complexes of bipyridine derivatives often exhibit enhanced antibacterial activity compared to the ligands alone. Ruthenium(II) bipyridine complexes with acetylpyridine analogs have been shown to possess moderate activity against various bacterial strains. tandfonline.com The mode of action for such complexes can involve intercalation with DNA, leading to the inhibition of replication and transcription. tandfonline.com Similarly, Schiff base derivatives of related pyridine compounds and their metal complexes have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The presence of the azomethine group in Schiff bases is considered crucial for their antibacterial action, potentially through hydrogen bonding with active centers of cellular constituents, thereby interfering with normal cell processes.

Table 1: Antibacterial Activity of Selected 2,2'-bipyridine Derivatives

Compound/Derivative Bacterial Strain Activity (MIC/Inhibition Zone) Reference
5-Aryl-2,2'-bipyridines S. aureus, MRSA MIC 6–16 μM nih.gov

Note: Data for specific this compound derivatives is limited in the reviewed literature.

Antifungal and Antiviral Properties

The antifungal potential of 2,2'-bipyridine derivatives has been well-documented. A series of 5-aryl-2,2'-bipyridines and their metal complexes with copper(II), cobalt(II), and manganese(II) have been evaluated against various fungal strains, including Trichophyton species and Candida albicans. nih.gov The antifungal action of some of these derivatives is thought to be realized through the binding of Fe(III) ions. nih.gov Metal complexes, in particular, have shown high antifungal activity, with Mn(II) complexes being effective against multiple Candida strains. nih.gov

In terms of antiviral activity, specific derivatives of this compound have been synthesized and evaluated. One study focused on 5′-Acetyl-6′-methyl-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′-carbonitrile and its subsequent reaction products. These compounds were tested for their activity against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A Virus (HAV). One of the thieno[2,3-b]pyridine (B153569) derivatives synthesized from the parent compound exhibited a significant reduction in HSV-1 viral load, with an 83% reduction at a concentration of 15 µg. Other derivatives showed moderate activity against both HSV-1 and HAV.

Table 2: Antiviral Activity of 5'-Acetyl-6'-methyl-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3'-carbonitrile Derivatives

Compound Virus Activity (% Virus Reduction) Concentration
Thieno[2,3-b]pyridine derivative HSV-1 83% 15 µg
Compound 5 HSV-1 Moderate Not specified
Compound 9 HSV-1 Moderate Not specified
Compound 12 HSV-1 Moderate Not specified
Compound 7 HAV Moderate Not specified
Compound 10 HAV Moderate Not specified

Source: Adapted from research on the antiviral activity of synthesized heterocyclic compounds.

Mechanisms of Biofilm Formation Inhibition

Bacterial biofilms are notoriously difficult to eradicate due to their protective extracellular matrix. Derivatives of 2,2'-bipyridine have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. nih.gov This activity has been observed against biofilms of both Gram-positive and Gram-negative bacteria.

The mechanisms underlying this antibiofilm activity are multifaceted. One proposed mechanism involves the depolarization of the mitochondrial membrane in bacterial cells, leading to a disruption of energy production. Additionally, these derivatives have been found to induce the accumulation of intracellular reactive oxygen species (ROS), which can cause oxidative damage to cellular components and ultimately lead to cell death. Studies on 2,2'-bipyridine derivatives have shown their effectiveness in disrupting mature biofilms and preventing their development.

While the specific mechanisms for this compound derivatives in biofilm inhibition require more targeted investigation, the general principles observed for the broader class of 2,2'-bipyridines likely apply. These include the sequestration of metal ions crucial for biofilm integrity and the interference with quorum sensing pathways that regulate biofilm formation.

Future Research Directions and Perspectives for 5 Acetyl 2,2 Bipyridine Chemistry

Advanced Synthesis Strategies for Enhanced Functionalization

Future synthetic efforts will likely focus on developing more efficient and versatile methods for the introduction and modification of the 5-acetyl-2,2'-bipyridine scaffold. While traditional cross-coupling reactions have been instrumental in the synthesis of bipyridine derivatives, the next generation of synthetic strategies is expected to offer greater control over molecular complexity and functionality. mdpi.comlboro.ac.uk

Key areas for future research include:

Late-Stage Functionalization: Developing methods for the direct introduction of the acetyl group or other functionalities onto a pre-formed bipyridine core will be crucial for the rapid synthesis of diverse ligand libraries. This approach avoids the need for multi-step syntheses from simple pyridine (B92270) precursors.

Multicomponent Reactions: The application of multicomponent reactions (MCRs) presents a promising avenue for the one-pot synthesis of complex this compound derivatives. mdpi.com MCRs offer high atom economy and can generate significant molecular diversity from simple starting materials.

Post-Synthetic Modification of the Acetyl Group: Research will increasingly focus on the chemical transformation of the acetyl group in coordinated this compound. This will allow for the synthesis of novel metal complexes with tailored properties. For instance, the carbonyl group can be a handle for further reactions to create more elaborate ligand structures.

Flow Chemistry and Automated Synthesis: The adoption of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of new this compound derivatives by enabling high-throughput screening of reaction conditions and building blocks.

Synthetic StrategyPotential Advantages
Late-Stage FunctionalizationRapid access to diverse derivatives, improved synthetic efficiency.
Multicomponent ReactionsHigh atom economy, increased molecular complexity in a single step.
Post-Synthetic ModificationCreation of novel functionalities on pre-formed complexes, fine-tuning of properties.
Flow Chemistry/AutomationHigh-throughput screening, rapid optimization of reaction conditions.

Exploration of Novel Coordination Modes and Metal Centers

While the N,N'-chelation of the bipyridine unit is the most common coordination mode, the presence of the acetyl group in this compound introduces the possibility of alternative and more complex coordination behaviors.

Future research in this area will likely investigate:

Participation of the Carbonyl Oxygen: A key area of exploration will be the involvement of the acetyl group's carbonyl oxygen in metal coordination. Studies on related systems have shown that carbonyl oxygens can participate in intramolecular chelate formation, leading to more stable complexes. rsc.org This could result in tridentate coordination or the formation of bridged multinuclear complexes.

Bridging and Polynuclear Architectures: The potential for the acetyl group to act as a bridging ligand between two or more metal centers opens up possibilities for the construction of novel polynuclear complexes and coordination polymers with interesting magnetic or electronic properties.

Unconventional Metal Centers: While this compound has been primarily studied with transition metals, future research could explore its coordination with a wider range of metal ions, including lanthanides and main group elements. This could lead to complexes with unique photophysical or catalytic properties.

"Rollover" Cyclometalation: The potential for C-H activation of the acetyl methyl group or the pyridine rings could lead to "rollover" cyclometalated complexes, a coordination mode that has been observed for other substituted bipyridine ligands.

Potential Coordination ModeImplication
Carbonyl Oxygen CoordinationIncreased complex stability, potential for tridentate chelation.
Bridging LigandFormation of polynuclear complexes and coordination polymers.
Coordination to Novel MetalsAccess to new photophysical and catalytic properties.
CyclometalationNovel reactivity and catalytic applications.

Tailored Applications in Catalysis and Energy Conversion

The electronic properties of this compound make it an attractive ligand for applications in catalysis and energy conversion. The electron-withdrawing nature of the acetyl group can influence the redox potentials and photophysical properties of its metal complexes. nih.gov

Future research will likely focus on:

Photocatalysis: The development of this compound-based metal complexes as photocatalysts for a variety of organic transformations and for processes like CO2 reduction. The acetyl group can be used to tune the excited-state properties of the complex, enhancing its efficiency and selectivity.

Electrocatalysis: The incorporation of this compound complexes onto electrode surfaces for electrocatalytic applications, such as water splitting or the reduction of small molecules. The acetyl group could play a role in catalyst stability and electron transfer kinetics.

Homogeneous and Heterogeneous Catalysis: The design of catalysts where the acetyl group plays an active role in the catalytic cycle, for example, by providing a secondary coordination site or by influencing the steric environment around the metal center. nih.gov

Application AreaRole of this compound
PhotocatalysisTuning of excited-state properties for enhanced efficiency.
ElectrocatalysisModification of electrode surfaces for improved catalytic performance.
Dye-Sensitized Solar CellsAncillary ligand in sensitizer (B1316253) dyes to enhance light harvesting and efficiency.
CatalysisActive participation of the acetyl group in the catalytic cycle.

Integration into Emerging Smart Materials and Nanosystems

The functional acetyl group of this compound provides a handle for its integration into larger, more complex systems, such as smart materials and nanosystems.

Future research directions in this area include:

Stimuli-Responsive Materials: The development of polymers and gels incorporating this compound that can respond to external stimuli such as pH, light, or the presence of specific analytes. mdpi.comnih.govmdpi.comnih.gov The acetyl group could be a key component of the responsive mechanism.

Metal-Organic Frameworks (MOFs): The use of this compound as a building block for the synthesis of functional MOFs. The pores of these MOFs could be decorated with acetyl groups, which could then be used for post-synthetic modification or for specific guest interactions.

Functionalized Nanoparticles and Quantum Dots: The attachment of this compound to the surface of nanoparticles and quantum dots to impart new functionalities. nih.govresearchgate.netmdpi.comnih.govrsc.org For example, metal complexes of this ligand could be used to create luminescent probes for bioimaging or sensing applications.

SystemPotential Application
Stimuli-Responsive PolymersDrug delivery, sensors, and actuators.
Metal-Organic FrameworksGas storage and separation, catalysis, and sensing.
Functionalized NanoparticlesBioimaging, sensing, and targeted drug delivery.

Deeper Understanding of Biological Mechanisms and Structure-Activity Relationships

Bipyridine derivatives have shown a wide range of biological activities, and the presence of the acetyl group in this compound offers opportunities for the development of new therapeutic and diagnostic agents. nih.gov

Future research will need to focus on:

Mechanism of Action Studies: Elucidating the specific biological targets and mechanisms of action of this compound and its metal complexes. This will involve a combination of in vitro and in vivo studies to identify the cellular pathways that are affected.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically modifying the structure of this compound and its derivatives to understand how changes in the molecule affect its biological activity. chemrevlett.comnih.govnih.govmdpi.comresearchgate.net QSAR models can be developed to predict the activity of new compounds and guide the design of more potent and selective agents.

Anticancer and Antimicrobial Agents: Exploring the potential of this compound metal complexes as anticancer and antimicrobial agents. The acetyl group can be modified to enhance the cytotoxicity or antimicrobial activity of the complexes.

Enzyme Inhibition: Investigating the ability of this compound derivatives to inhibit specific enzymes. The acetyl group could play a key role in binding to the active site of an enzyme.

Research AreaObjective
Mechanism of ActionIdentify biological targets and cellular pathways.
SAR and QSARGuide the design of more potent and selective compounds.
Anticancer/AntimicrobialDevelop new therapeutic agents.
Enzyme InhibitionDiscover novel enzyme inhibitors for various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetyl-2,2'-bipyridine, and what are their key optimization parameters?

  • Methodology : The synthesis typically involves functionalization of pre-formed 2,2'-bipyridine derivatives. For example, 5-Methyl-2,2'-bipyridine (a precursor) can be synthesized via Negishi cross-coupling using organozinc reagents and palladium catalysts . Subsequent oxidation of the methyl group to an acetyl moiety requires controlled conditions (e.g., CrO₃ or SeO₂) to avoid over-oxidation. Key parameters include temperature control (0–5°C for diazotization steps), stoichiometry of nitrating agents, and purification via sublimation (≥99% purity) .

Q. How is sublimation purification applied to this compound, and what purity levels are achievable?

  • Methodology : Sublimation under reduced pressure (10⁻³–10⁻⁴ mbar) at 150–200°C effectively removes impurities like unreacted precursors or byproducts. This method is critical for achieving ≥99% purity, as confirmed by HPLC and elemental analysis . Post-sublimation, characterization via ¹H/¹³C NMR and mass spectrometry validates structural integrity.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the acetyl group of this compound?

  • Methodology : The acetyl group’s reactivity enables targeted modifications:

  • Corey–Fuchs olefination : Converts the acetyl group to ethynyl derivatives, useful in coordination polymers .
  • Schiff base formation : Reacts with amines to form imine-linked ligands for metal complexes .
    Regioselectivity is controlled using steric directing groups (e.g., bulky substituents on bipyridine) or Lewis acid catalysts (e.g., BF₃·Et₂O) to direct electrophilic attacks .

Q. How do steric and electronic factors influence the coordination chemistry of this compound with transition metals?

  • Methodology : The acetyl group introduces electron-withdrawing effects, lowering the π*-orbital energy of the bipyridine, which enhances metal-to-ligand charge transfer (MLCT) in complexes. Steric hindrance from the acetyl group can limit coordination to smaller metal ions (e.g., Cu⁺, Ru²⁺) but favors selective binding in asymmetric catalysis. Studies on analogous 5-aryl-2,2'-bipyridines show that substituents at the 5-position modulate redox potentials and luminescence properties in lanthanide complexes .

Q. What spectroscopic and computational methods characterize the electronic properties of this compound complexes?

  • Methodology :

  • UV-Vis/NIR spectroscopy : Identifies MLCT and ligand-centered transitions (e.g., Ru(II) complexes show absorption bands at 450–500 nm) .
  • DFT calculations : Predict orbital hybridization (e.g., sd-population in Ru complexes) and charge distribution .
  • EPR/XAS : Resolves oxidation states and ligand-field effects in paramagnetic systems .

Key Considerations for Experimental Design

  • Contradictions in Data : Some studies report lower yields (<70%) for acetyl functionalization due to competing side reactions, necessitating iterative optimization of oxidant ratios .
  • Advanced Applications : Asymmetric 5-aryl derivatives exhibit enhanced photoluminescence quantum yields (Φ = 0.15–0.32) compared to unsubstituted bipyridines, making them suitable for OLEDs .

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